1,3,5-Tri-O-benzoyl-2-O-(trifluoromethanesulfonyl)-a-D-ribofuranose
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Overview
Description
1,3,5-Tri-O-benzoyl-2-O-(trifluoromethanesulfonyl)-a-D-ribofuranose: is a complex organic compound with the molecular formula C27H21F3O10S and a molecular weight of 594.51 g/mol . This compound is characterized by the presence of benzoyl and trifluoromethanesulfonyl groups attached to a ribofuranose ring. It is commonly used in organic synthesis and has applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Tri-O-benzoyl-2-O-(trifluoromethanesulfonyl)-a-D-ribofuranose typically involves the protection of the hydroxyl groups of ribofuranose followed by the introduction of benzoyl and trifluoromethanesulfonyl groups. The process generally includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of ribofuranose are protected using benzoyl chloride in the presence of a base such as pyridine.
Introduction of Trifluoromethanesulfonyl Group: The protected ribofuranose is then treated with trifluoromethanesulfonic anhydride in the presence of a base like triethylamine to introduce the trifluoromethanesulfonyl group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tri-O-benzoyl-2-O-(trifluoromethanesulfonyl)-a-D-ribofuranose undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The benzoyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, substitution with an amine would yield an amide derivative.
Hydrolysis: The major products are the deprotected ribofuranose derivatives.
Scientific Research Applications
1,3,5-Tri-O-benzoyl-2-O-(trifluoromethanesulfonyl)-a-D-ribofuranose has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various complex organic molecules.
Pharmaceutical Research: The compound is utilized in the development of nucleoside analogs, which are important in antiviral and anticancer drug research.
Material Science: It is used in the synthesis of materials for organic light-emitting diodes (OLEDs) and other electronic applications.
Mechanism of Action
The mechanism of action of 1,3,5-Tri-O-benzoyl-2-O-(trifluoromethanesulfonyl)-a-D-ribofuranose involves its ability to act as a versatile intermediate in organic synthesis The trifluoromethanesulfonyl group is a good leaving group, making the compound highly reactive towards nucleophiles
Comparison with Similar Compounds
1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose: This compound has a methyl group instead of a trifluoromethanesulfonyl group.
1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-D-arabinofuranose: This compound has a fluorine atom instead of a trifluoromethanesulfonyl group.
Uniqueness: 1,3,5-Tri-O-benzoyl-2-O-(trifluoromethanesulfonyl)-a-D-ribofuranose is unique due to the presence of the trifluoromethanesulfonyl group, which imparts high reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the synthesis of complex molecules, particularly in pharmaceutical and material science research.
Properties
Molecular Formula |
C27H21F3O10S |
---|---|
Molecular Weight |
594.5 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,5-dibenzoyloxy-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C27H21F3O10S/c28-27(29,30)41(34,35)40-22-21(38-24(32)18-12-6-2-7-13-18)20(16-36-23(31)17-10-4-1-5-11-17)37-26(22)39-25(33)19-14-8-3-9-15-19/h1-15,20-22,26H,16H2/t20-,21-,22-,26-/m1/s1 |
InChI Key |
HBSJRDYIAMPUCU-PIXQIBFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@H](O2)OC(=O)C3=CC=CC=C3)OS(=O)(=O)C(F)(F)F)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)OS(=O)(=O)C(F)(F)F)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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